N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Description

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)-3-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXLEUZUEFZJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656360 | |

| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157457-17-4 | |

| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" CAS number 1157457-17-4

An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS: 1157457-17-4)

Executive Summary

This compound is a substituted benzamide that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a brominated aniline moiety and a cyanobenzoyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its primary application as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this high-value chemical entity.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS number 1157457-17-4.[2] Its structure consists of a 3-cyanobenzamide core attached to a 5-bromo-2-methylphenyl ring. The presence of the bromo- group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the cyano- and methyl- groups influence the compound's steric and electronic properties, which are critical for its role in constructing more complex molecular targets.

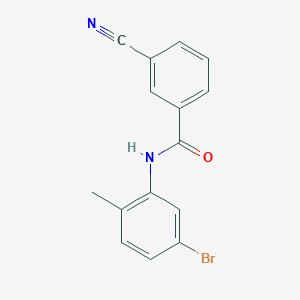

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of the compound are summarized in the table below, compiled from various chemical data providers.[3][4][5]

| Property | Value | Source |

| CAS Number | 1157457-17-4 | [2] |

| Molecular Formula | C₁₅H₁₁BrN₂O | [3] |

| Molecular Weight | 315.17 g/mol | [3] |

| MDL Number | MFCD12719083 | [2][5] |

| Exact Mass | 314.005 g/mol | [3] |

| LogP | 3.95 | [3] |

| Topological Polar Surface Area (PSA) | 52.89 Ų | [3] |

| Hazard Codes | Xi (Irritant) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via an amide coupling reaction between 3-cyanobenzoic acid and 5-bromo-2-methylaniline. This approach is a cornerstone of medicinal chemistry for constructing the robust amide linkage. The protocol described below is a self-validating system based on standard, high-yield synthetic methodologies.

Synthetic Scheme

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Acyl Chloride Method)

This protocol prioritizes reactivity and ease of purification by proceeding through an acyl chloride intermediate.

Step 1: Activation of 3-Cyanobenzoic Acid

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this transformation by forming the Vilsmeier reagent in situ, which is the active acylating agent.

-

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-cyanobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling Reaction

-

In a separate flask, dissolve 5-bromo-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-cyanobenzoyl chloride (from Step 1) in the same anhydrous solvent to the aniline solution.

-

Causality Insight: The reaction is performed at 0 °C to control its exothermicity. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Self-Validation: The acid wash removes unreacted aniline and the base, while the bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.

Role as a Core Scaffold

The benzamide structure is a well-established scaffold in medicinal chemistry. The specific functionalities of this compound are strategically positioned for building more complex, biologically active molecules.

-

The Bromo Group: This is the most critical feature for downstream elaboration. It serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aromatic, heteroaromatic, or aliphatic groups. This modularity is essential for exploring the structure-activity relationship (SAR) during lead optimization.

-

The Amide Linker: Provides structural rigidity and acts as a hydrogen bond donor and acceptor, which is crucial for binding to the hinge region of many kinase active sites.

-

The Cyanophenyl Moiety: The cyano group can engage in specific interactions within a protein's binding pocket and influences the overall electronics and solubility of the final compound.

-

The Methyl Group: The ortho-methyl group on the aniline ring imparts a conformational twist to the molecule. This steric influence can be critical for achieving selective binding to a target kinase over other closely related kinases, thereby reducing off-target effects and improving the safety profile of the potential drug.[6][7]

Workflow in Kinase Inhibitor Development

Caption: Role as a key intermediate in a typical drug discovery workflow.

This compound serves as a foundational fragment in fragment-based drug design or as a core structure in lead optimization campaigns. For instance, related benzamide structures have been successfully employed in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] The ability to rapidly generate a library of analogues by modifying the bromo- position is a key advantage that accelerates the discovery of potent and selective drug candidates.

Safety and Handling

According to available data, this compound is classified with the hazard code "Xi," indicating it is an irritant.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

Conclusion

This compound (CAS: 1157457-17-4) is more than a simple organic molecule; it is a strategically designed building block that holds significant value for the pharmaceutical industry. Its well-defined structure, featuring a reactive bromine handle and other key pharmacophoric elements, makes it an ideal starting point for the synthesis of complex kinase inhibitors. The robust and scalable synthesis protocol further enhances its utility in drug discovery programs. This guide has provided the essential technical details and scientific context for researchers to effectively utilize this compound in their pursuit of novel therapeutics.

References

-

Chemsrc. (n.d.). CAS#:1157457-17-4 | this compound. Retrieved January 6, 2026, from [Link]

-

Angene. (n.d.). This compound | 1157457-17-4. Retrieved January 6, 2026, from [Link]

-

Huang, S., et al. (2016). United States Patent US 9,499,503 B2. Google Patents. Retrieved January 6, 2026, from [Link]

-

Huang, S., et al. (2016). United States Patent US 9,289,421 B2. Google Patents. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Raza, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved January 6, 2026, from [Link]

-

Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Angene - this compound | 1157457-17-4 | MFCD12719083 | AGN-PC-0WAMR2 [japan.angenechemical.com]

- 3. CAS#:1157457-17-4 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | 1157457-17-4 [amp.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Characterization of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a compound of interest in medicinal chemistry, holds potential as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. These properties govern its behavior in biological systems, influence formulation strategies, and are critical for ensuring purity, stability, and reproducibility in synthetic processes.

This guide provides a detailed framework for the systematic physicochemical characterization of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a robust methodological guide for researchers to generate and interpret the necessary data in their own laboratories. We will delve into the core analytical techniques required to elucidate its fundamental properties, underpinned by the scientific rationale for each experimental choice.

Compound at a Glance:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1157457-17-4 | |

| Molecular Formula | C₁₅H₁₁BrN₂O | |

| Molecular Weight | 315.16 g/mol |

Section 1: Purity and Structural Integrity Assessment

The foundational step in characterizing any compound is to establish its purity and confirm its chemical structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A reverse-phase HPLC method is the logical choice for a molecule like this compound, given its predominantly nonpolar structure. A C18 column is a versatile starting point. The selection of the mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving good separation of the main compound from any impurities. A gradient elution is often preferred over an isocratic one in method development as it can resolve compounds with a wider range of polarities and reduce run times.

Trustworthiness: A robust HPLC method must be validated for its linearity, accuracy, and precision to ensure the reliability of the purity assessment. The peak area of the main compound should be proportional to its concentration across a defined range.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the course of the run (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or select a common wavelength such as 254 nm.

-

Injection Volume: 10 µL

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of HPLC Workflow:

Caption: Workflow for HPLC purity determination.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For a compound of this complexity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the different structural fragments (the bromo-methyl-phenyl ring, the amide linker, and the cyano-benzoyl ring).

Trustworthiness: The combined data from 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The observed chemical shifts, coupling constants, and correlations should be consistent with the proposed structure of this compound.

Experimental Protocol: NMR Structural Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is important to avoid signal overlap with the analyte.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings within the same spin system.

-

HSQC: Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.

-

HMBC: Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the different structural fragments.

-

-

Data Analysis:

-

Assign the proton signals based on their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values.

-

Assign the carbon signals using the ¹³C and HSQC spectra.

-

Use the COSY and HMBC correlations to confirm the connectivity between atoms and build the final structure.

-

Visualization of NMR Logic:

Caption: Logical flow of NMR experiments for structural elucidation.

Section 2: Fundamental Physicochemical Properties

Once purity and structure are confirmed, the next step is to determine the fundamental physicochemical properties that will dictate the compound's behavior in various applications.

Melting Point

Expertise & Experience: The melting point is a simple yet powerful indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range. The capillary method using a calibrated melting point apparatus is the standard and most reliable technique.

Trustworthiness: The determination should be repeated at least twice to ensure reproducibility. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for an accurate measurement.

Experimental Protocol: Melting Point Determination

-

Instrumentation: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Sample Preparation: Finely powder a small amount of the crystalline compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂). The melting range is T₁ - T₂.

-

Solubility

Expertise & Experience: Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility. It is important to assess solubility in a range of relevant media, including aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) to understand the impact of ionization, as well as in organic solvents used in synthesis and formulation.

Trustworthiness: The system must reach equilibrium, which can take 24-72 hours. The concentration of the dissolved compound should be measured by a validated analytical method, such as HPLC-UV, to ensure accuracy.

Experimental Protocol: Shake-Flask Solubility Determination

-

Instrumentation: A temperature-controlled shaker, centrifuge, a validated HPLC-UV system.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

Visualization of Solubility Workflow:

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental determination can be complex, a calculated LogP (cLogP) provides a valuable initial estimate. Various software packages utilize fragment-based or atom-based methods to predict LogP.

Predicted Physicochemical Properties:

While experimental data is pending, computational models can provide initial estimates for certain properties.

| Property | Predicted Value | Source |

| Boiling Point | 366.0 ± 42.0 °C | |

| Density | 1.50 ± 0.1 g/cm³ | |

| pKa | 12.01 ± 0.70 |

Disclaimer: These are computationally predicted values and should be confirmed by experimental determination.

Section 3: Spectroscopic and Thermal Properties

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap instrument) can confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrumentation: An LC-MS system with an ESI source and a high-resolution mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Analysis: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the spectrum in both positive and negative ion modes to determine the most abundant molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Data Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₅H₁₁BrN₂O to confirm the elemental composition.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, characteristic peaks would be expected for the N-H stretch, C=O stretch (amide), C≡N stretch (nitrile), and various aromatic C-H and C=C vibrations.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The systematic application of the analytical methodologies outlined in this guide will enable researchers to build a comprehensive physicochemical profile of this compound. This data is not merely a collection of parameters but forms the essential foundation for all subsequent stages of research and development, from guiding synthetic optimization and purification strategies to informing the design of effective and bioavailable drug formulations. Adherence to these rigorous analytical principles ensures the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and accelerating the journey from chemical entity to potential therapeutic.

References

-

Ivy Fine Chemicals. Benzamide, N-(5-bromo-2-methylphenyl)-3-cyano-. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a proposed synthetic route. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction

This compound is a synthetic organic compound that has garnered interest in the field of pharmaceutical sciences. Its structure, featuring a bromo-substituted phenyl ring linked via an amide bond to a cyanobenzoyl group, makes it a versatile building block for the synthesis of more complex molecules. Specifically, it serves as a crucial intermediate in the development of kinase inhibitors, a class of targeted therapy drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. The strategic placement of the bromo, methyl, and cyano functional groups allows for a variety of chemical modifications and coupling reactions, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is characterized by a central amide linkage connecting a 5-bromo-2-methylphenyl moiety and a 3-cyanophenyl moiety.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| CAS Number | 1157457-17-4 | [2] |

| Predicted Boiling Point | 366.0 ± 42.0 °C | [1] |

| SMILES | BrC1=CC(=C(C=C1)C)NC(C2=CC(=CC=C2)C#N)=O | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the amidation reaction between 3-cyanobenzoic acid and 5-bromo-2-methylaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Reaction Scheme

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology

Materials:

-

3-Cyanobenzoic acid

-

5-Bromo-2-methylaniline

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add 5-bromo-2-methylaniline (1.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The aromatic region will likely display a complex pattern of multiplets due to the various substitution patterns on the two phenyl rings. The methyl group should appear as a singlet, and the amide proton as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals corresponding to all 15 carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield, and the cyano carbon will also have a characteristic chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents.

FTIR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ for the nitrile group.

-

C-H aromatic stretch: Peaks above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks below 3000 cm⁻¹ for the methyl group.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active compounds. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or heteroaryl groups, which is a common strategy in the optimization of drug candidates. The cyano group can also be a key pharmacophoric feature or a precursor for other functional groups like amines or carboxylic acids. Its primary application lies in the synthesis of kinase inhibitors for cancer therapy.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a versatile synthetic intermediate. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a proposed synthetic protocol. The information presented herein is intended to support researchers in their efforts to synthesize and utilize this compound in the development of novel therapeutic agents.

References

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in the development of kinase inhibitors and other pharmaceutical compounds[1]. Two primary, field-proven methodologies are detailed: the direct amide coupling using a carbodiimide reagent and a two-step approach via an acyl chloride intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.

Introduction: Significance and Retrosynthetic Analysis

This compound (CAS No. 1157457-17-4) is a bespoke benzamide derivative that serves as a crucial building block in medicinal chemistry[1]. Its structural motifs, including the bromo-substituted aniline and the cyanobenzoyl group, allow for diverse downstream functionalization, making it a valuable precursor for targeted therapeutics.

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, pointing to two readily accessible starting materials: 3-cyanobenzoic acid and 5-bromo-2-methylaniline.

Figure 1: Retrosynthetic Analysis

Workflow for DCC-mediated amide synthesis.

Experimental Protocol

-

In a clean, dry round-bottom flask, dissolve 3-cyanobenzoic acid (1.0 eq), 5-bromo-2-methylaniline (1.0 eq), and DMAP (0.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Add DCC (1.1 eq) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[2]

Synthetic Route 2: Two-Step Synthesis via Acyl Chloride

This alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the amine. This method is often higher yielding and avoids the formation of DCU, simplifying purification.

Reaction Principle

In the first step, 3-cyanobenzoic acid reacts with thionyl chloride to form 3-cyanobenzoyl chloride, a highly reactive acylating agent. The subsequent addition of 5-bromo-2-methylaniline results in a rapid and typically exothermic reaction to form the final amide product. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

Figure 3: Acyl Chloride Synthesis Pathway

Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol

Step 1: Synthesis of 3-Cyanobenzoyl Chloride

-

In a fume hood, add 3-cyanobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

-

Carefully add an excess of thionyl chloride (e.g., 5.0 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-cyanobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-cyanobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Characterization

The following table summarizes the key reactants and expected product information.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | Starting Material |

| 5-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Starting Material [3] |

| DCC | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |

| This compound | C₁₅H₁₁BrN₂O | 315.17 | Final Product [1] |

Successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: direct DCC coupling and a two-step acyl chloride formation followed by amidation. The choice between these routes will depend on factors such as available reagents, desired scale, and purification preferences. The direct DCC coupling is a convenient one-pot reaction, while the acyl chloride method may offer higher yields and a simpler purification process by avoiding the DCU byproduct. Both methods are robust and, with careful execution, will provide the target compound in good yield and high purity, ready for its application in further synthetic endeavors.

References

- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ChemBK. (2024). 5-BROMO-2-METHYLANILINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-methylaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PMC - NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

-

PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic amide bond forming methods. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Evolution of amide bond formation | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Laibo Chem. (n.d.). This compound , Package: 25g. Retrieved from [Link]

-

MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylidene]-4-chlorobenzohydrazide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathway for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a substituted benzamide with potential applications as a key intermediate in pharmaceutical and materials science research. We will dissect the retrosynthetic logic, analyze the critical starting materials, and present a detailed, field-proven experimental protocol for its synthesis via nucleophilic acyl substitution. The causality behind procedural choices, safety considerations, and methods for purification and characterization are discussed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Retrosynthetic Analysis

This compound is an aromatic amide. The core of its synthesis lies in the formation of a robust amide bond. Amide linkages are fundamental in medicinal chemistry and are typically formed by the coupling of an amine with a carboxylic acid or, more efficiently, a reactive carboxylic acid derivative.

The logical approach to designing the synthesis is through retrosynthesis. By disconnecting the central amide C-N bond, we can identify the two primary synthons and their corresponding commercially available starting materials.

Retrosynthetic Disconnection

The disconnection strategy reveals that the target molecule can be constructed from an aniline derivative and a benzoyl derivative.

Caption: Retrosynthetic analysis of the target amide.

This analysis identifies the two key starting materials:

Starting Material Analysis and Selection

The success of any synthesis is predicated on the quality and appropriate reactivity of its starting materials.

Amine Component: 5-Bromo-2-methylaniline

Also known as 5-bromo-o-toluidine, this compound serves as the nucleophilic component. The amine group (-NH₂) provides the lone pair of electrons necessary to attack the electrophilic carbonyl carbon.

-

Rationale for Selection: The structure provides the N-(5-Bromo-2-methylphenyl) moiety of the final product. The methyl and bromo substituents on the aniline ring influence the nucleophilicity of the amine, but it remains sufficiently reactive for acylation.

-

Commercial Availability: It is readily available from major chemical suppliers, simplifying procurement.[2][3]

| Property | Value | Source(s) |

| CAS Number | 39478-78-9 | [2][3] |

| Molecular Formula | C₇H₈BrN | [2][3] |

| Molecular Weight | 186.05 g/mol | [2][3] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 33 °C (lit.) | [3] |

| Boiling Point | 139 °C at 17 mmHg (lit.) | [3] |

| Solubility | Soluble in common organic solvents, almost insoluble in water. | [1] |

Acylating Agent: 3-Cyanobenzoyl Chloride

This compound is the electrophilic component. The choice of an acyl chloride over its parent carboxylic acid (3-cyanobenzoic acid) is a critical decision rooted in enhancing reactivity.

-

Rationale for Selection: The chloride atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This leads to a rapid and often high-yielding reaction without the need for additional coupling agents that would be required if starting from the carboxylic acid.[4] The synthesis from the corresponding carboxylic acid is a standard procedure, typically involving thionyl chloride (SOCl₂).[6]

| Property | Value | Source(s) |

| CAS Number | 1711-11-1 | [5] |

| Molecular Formula | C₈H₄ClNO | |

| Molecular Weight | 165.58 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 42-44 °C (lit.) | |

| Boiling Point | 125-129 °C at 11 mmHg (lit.) |

Synthetic Pathway: Mechanism and Experimental Protocol

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in 5-bromo-2-methylaniline attacks the carbonyl carbon of 3-cyanobenzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine.

Overall Reaction Scheme

5-Bromo-2-methylaniline + 3-Cyanobenzoyl chloride → this compound + HCl

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions is critical due to the moisture-sensitivity of the acyl chloride, which can hydrolyze back to the unreactive carboxylic acid.

Materials & Reagents:

-

5-Bromo-2-methylaniline (1.0 eq)

-

3-Cyanobenzoyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate & Hexanes (for purification)

Caption: Experimental workflow for the amide synthesis.

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-bromo-2-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acyl Chloride Addition: Dissolve 3-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Quenching & Work-up: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride) and then with brine.[8]

-

Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, typically requires purification to remove residual reagents and byproducts.

-

Recrystallization: This is the preferred method if the crude product is of reasonable purity. A suitable solvent system, such as ethyl acetate/hexanes, can be used. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then in a freezer, to induce crystallization.

-

Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[7][8]

Safety and Hazard Considerations

-

3-Cyanobenzoyl chloride: Corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

5-Bromo-2-methylaniline: Toxic upon ingestion, inhalation, and skin contact.[3]

-

Solvents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. Handle all organic solvents with care in a fume hood.

Conclusion

The synthesis of this compound is a robust and straightforward process based on the fundamental principles of nucleophilic acyl substitution. The key to a successful outcome lies in the strategic use of a highly reactive acyl chloride and careful control of reaction conditions, particularly the exclusion of moisture and the neutralization of the HCl byproduct. The detailed protocol and analysis provided herein offer a reliable framework for researchers to produce this valuable chemical intermediate with high purity and yield.

References

-

ChemBK. 5-BROMO-2-METHYLANILINE.[Link]

- Google Patents.JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

-

National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[Link]

- Google Patents.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

Sources

- 1. 5-BROMO-2-METHYLANILINE [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 5-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1711-11-1|3-Cyanobenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in the synthesis of targeted kinase inhibitors. Moving beyond a simple recitation of facts, this document elucidates the strategic importance of this molecule, focusing on its role in the synthesis of the potent Bruton's tyrosine kinase (BTK) inhibitor, spebrutinib (CC-292). We will dissect the synthetic rationale, provide detailed experimental protocols, and contextualize its application within the broader landscape of kinase inhibitor drug discovery. This guide is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and actionable insights.

Introduction: The Central Role of Intermediates in Targeted Therapy

The advent of targeted therapies has revolutionized the treatment of numerous diseases, particularly in oncology and immunology. Kinase inhibitors, a prominent class of targeted drugs, function by blocking specific protein kinases that are aberrantly activated in pathological conditions. The chemical synthesis of these complex molecules is a multi-step process, where the strategic design and efficient production of key intermediates are paramount to the overall success of the drug development pipeline.

This compound (CAS 1157457-17-4) has emerged as a critical building block in the synthesis of next-generation kinase inhibitors.[1] Its unique structural features, including the bromine atom, the methyl group, and the cyano group, provide versatile handles for subsequent chemical modifications, allowing for the construction of highly specific and potent final drug products. This guide will focus on its pivotal role as an intermediate in the synthesis of spebrutinib, a covalent inhibitor of Bruton's tyrosine kinase.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| CAS Number | 1157457-17-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings, a singlet for the methyl group, and a broad singlet for the amide proton.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the nitrile carbon, and the amide carbonyl carbon would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern of bromine, would confirm the identity of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a classic example of an amide bond formation reaction. This is typically achieved by reacting an activated carboxylic acid derivative with an aniline. In this case, 3-cyanobenzoyl chloride is reacted with 5-bromo-2-methylaniline.

Synthetic Rationale

The choice of reactants is strategic. 5-bromo-2-methylaniline provides the core structure that will ultimately interact with the target kinase, with the bromine atom serving as a potential site for further cross-coupling reactions. 3-cyanobenzoyl chloride introduces the cyanobenzamide moiety, which can play a role in directing the molecule's orientation within the kinase's binding pocket and can be a precursor for other functional groups.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard amide coupling reactions and should be adapted and optimized based on laboratory conditions.

Materials:

-

5-bromo-2-methylaniline

-

3-cyanobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methylaniline (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Slowly add a solution of 3-cyanobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in the Synthesis of Spebrutinib (CC-292)

This compound is a crucial precursor in the multi-step synthesis of spebrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3]

The Role of this compound in the Synthetic Pathway

The bromine atom on the this compound molecule is strategically positioned for a subsequent palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. This reaction allows for the introduction of the aminopyrimidine core, a key pharmacophore of many kinase inhibitors.

Synthetic Workflow from Intermediate to Final Product

The following diagram illustrates a plausible synthetic route from this compound to a key precursor of spebrutinib.

Caption: Synthetic workflow to a spebrutinib precursor.

Mechanism of Action and the BTK Signaling Pathway

Spebrutinib is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase.[1] This irreversible binding effectively shuts down the kinase activity of BTK.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately leading to B-cell proliferation, differentiation, and survival. In B-cell malignancies and autoimmune diseases, this pathway is often dysregulated, leading to uncontrolled B-cell activation.

Caption: Simplified BTK signaling pathway and the point of inhibition by Spebrutinib.

By inhibiting BTK, spebrutinib effectively blocks this entire downstream cascade, making it a powerful therapeutic agent for diseases driven by aberrant B-cell activity.[2]

Conclusion and Future Perspectives

This compound represents more than just a chemical entity; it is a testament to the intricate design and strategic planning that underpins modern drug discovery. Its role as a key intermediate in the synthesis of the BTK inhibitor spebrutinib highlights the importance of versatile and efficiently produced building blocks. As the quest for more selective and potent kinase inhibitors continues, the development and optimization of synthetic routes for such crucial intermediates will remain a cornerstone of medicinal chemistry. Further research may focus on developing even more efficient and scalable syntheses for this and related intermediates, as well as exploring its potential in the creation of inhibitors for other kinase targets.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Evans, E. K., et al. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans. Journal of Pharmacology and Experimental Therapeutics, 346(2), 219-228. Available from: [Link]

-

National Cancer Institute. Definition of BTK inhibitor CC-292. NCI Drug Dictionary. Available from: [Link]

-

PubChem. Spebrutinib. National Center for Biotechnology Information. Available from: [Link]

-

Elsevier. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study. PubMed Central. Available from: [Link]

- Google Patents. US10828259B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor.

- Google Patents. US8008309B2 - Inhibitors of bruton's tyrosine kinase.

- Google Patents. WO2017134588A1 - Process for the preparation of ibrutinib.

- Google Patents. CN104557945A - Synthesis method of ibrutinib.

- Google Patents. US10213386B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor.

-

MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available from: [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

ResearchGate. Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Humans. Available from: [Link]

-

NIH. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. Available from: [Link]

Sources

- 1. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

The Enigmatic Role of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Drug Discovery: A Whitepaper on a Molecule Awaiting a Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a synthetically accessible benzamide derivative, currently occupies a space of unrealized potential within the landscape of drug discovery. While its chemical structure suggests the possibility of engaging with biological targets of therapeutic relevance, a thorough review of the scientific literature and patent landscape reveals a conspicuous absence of data on its biological activity, mechanism of action, and specific applications in pharmaceutical research and development. This technical guide, therefore, deviates from a conventional whitepaper to address this knowledge gap. It will provide a comprehensive overview of the compound's known chemical properties and its current status as a synthetic intermediate. More importantly, it will outline a strategic, multi-pronged approach for researchers to unlock the potential of this compound, transforming it from a mere catalog chemical into a valuable tool for identifying and validating novel therapeutic targets. This paper serves as both a statement on the current state of knowledge and a call to action for the scientific community to explore the untapped therapeutic potential of this intriguing molecule.

Introduction: The Untapped Potential of a Commercially Available Building Block

In the vast expanse of chemical compounds available to drug discovery scientists, many molecules with intriguing structural motifs remain unexplored for their biological potential. This compound is one such compound. Available from a variety of chemical suppliers, it is primarily cataloged as a synthetic intermediate—a molecular building block for the creation of more complex chemical entities.[1] Its molecular structure, featuring a brominated phenyl ring linked to a cyanobenzamide moiety, presents several features that are common in bioactive molecules, suggesting a potential for interaction with biological macromolecules.

However, despite its commercial availability, there is a notable lack of published research detailing any specific biological activity. This guide will first summarize the known chemical information for this compound. It will then propose a comprehensive research framework for systematically investigating its potential role in drug discovery, from initial high-throughput screening to target deconvolution and lead optimization.

Compound Profile: this compound

A solid understanding of a compound's physicochemical properties is the foundation for any drug discovery endeavor. What is currently known about this compound is limited to its basic chemical identity.

| Property | Value | Source |

| CAS Number | 1157457-17-4 | [1] |

| Molecular Formula | C15H11BrN2O | |

| Molecular Weight | 315.16 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

The structure of this compound suggests its synthesis is likely achieved through a standard amide coupling reaction between 5-bromo-2-methylaniline and 3-cyanobenzoyl chloride. While specific reaction conditions for this exact molecule are not detailed in the public domain, this synthetic route is a common and well-established method in medicinal chemistry.

The Path Forward: A Proposed Research Workflow for Unlocking Therapeutic Potential

Given the absence of biological data, a systematic and multi-faceted approach is required to determine if this compound has a future in drug discovery. The following proposed workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven investigation.

Figure 1. A proposed workflow for the systematic evaluation of this compound's therapeutic potential.

Phase 1: High-Throughput Screening (HTS)

The initial step is to subject this compound to a battery of HTS assays. A dual-pronged approach is recommended:

-

Phenotypic Screening: This unbiased approach involves testing the compound's effect on whole cells or organisms without a preconceived notion of its target. A diverse panel of assays could include:

-

Cell Viability Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.

-

High-Content Imaging: Assessing changes in cellular morphology, protein localization, or other visual readouts.

-

Reporter Gene Assays: Utilizing cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, Wnt, Hedgehog) to identify pathway modulators.

-

-

Target-Based Screening: A more focused approach where the compound is tested against a panel of known drug targets. Given the prevalence of benzamides in kinase inhibitor and GPCR ligand discovery, these target classes would be a logical starting point. Commercially available screening panels can provide rapid profiling against hundreds of kinases or GPCRs.

Phase 2: Hit Validation and Initial Characterization

Any "hits" identified in Phase 1 must undergo rigorous validation to eliminate false positives and to begin characterizing the compound's activity.

-

Dose-Response and Potency Determination: Establishing a clear concentration-dependent effect is critical. This involves generating dose-response curves to determine key parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

-

Orthogonal Assays: Validating the observed activity using a different assay format or technology is crucial. For example, if a hit is identified in a biochemical kinase assay, its activity should be confirmed in a cell-based assay that measures the phosphorylation of a known substrate of that kinase.

-

Preliminary Structure-Activity Relationship (SAR): Synthesizing or purchasing closely related analogs of this compound can provide initial insights into which parts of the molecule are essential for its activity. For instance, analogs could be synthesized where the bromo or cyano groups are removed or repositioned.

Phase 3: Target Deconvolution

If a compelling and validated hit emerges from phenotypic screening, the next critical and often challenging step is to identify its molecular target(s).

Figure 2. Key methodologies for the deconvolution of the molecular target of a phenotypic screening hit.

-

Affinity Chromatography-Mass Spectrometry: This classic approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Chemical Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify target engagement in a cellular context. CETSA, for example, is based on the principle that a protein's thermal stability is altered upon ligand binding.

-

Genetic Approaches: CRISPR-Cas9 or RNAi screens can be used to identify genes whose knockout or knockdown, respectively, confers resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.

Phase 4: Lead Optimization

Once a validated target is identified and the initial SAR is established, a medicinal chemistry campaign can be initiated to optimize the compound's properties. This involves synthesizing new analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, while minimizing any identified toxicities.

Conclusion and Future Outlook

This compound currently stands as a molecule of unknown biological significance. Its primary role to date has been as an uncharacterized intermediate in organic synthesis. While the absence of data means there is no established role for this compound in drug discovery, it also represents a blank canvas of opportunity. The structural alerts within the molecule—the benzamide core, the halogen substituent, and the nitrile group—are all features that have been successfully incorporated into approved drugs and clinical candidates.

This whitepaper has outlined a clear and actionable framework for the scientific community to systematically investigate the therapeutic potential of this compound. By employing a combination of high-throughput screening, rigorous hit validation, and modern target deconvolution techniques, it is possible to determine if this compound is merely a synthetic stepping stone or a key that can unlock novel biology and, ultimately, new therapeutic interventions. The journey from a catalog chemical to a clinical candidate is long and arduous, but it begins with the foundational research proposed herein.

References

-

This compound. Chemsrc. [Link]

-

This compound. MySkinRecipes. [Link]

- United States Patent: 9,492,453.

- United States Patent: 9,630,942.

- WO2013007603A1 - Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide.

- US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.

-

1157457-17-4|this compound. BIOFOUNT. [Link]

-

2-Cyanobenzamide - >96.0%(N) prefix CAS No ... Aladdin Scientific. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

Sources

A Technical Guide to Structure-Activity Relationship (SAR) Studies of the N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Scaffold

Abstract

The N-phenylbenzamide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. This guide introduces N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide as a novel lead compound for a structure-activity relationship (SAR) campaign. While this specific molecule is not extensively characterized in the public literature, its constituent parts—a halogenated aniline, a central amide linker, and a cyanobenzoyl group—suggest significant potential for modulation of biological targets. This document provides a comprehensive framework for initiating a drug discovery program around this scaffold. We will deconstruct the molecule to identify key regions for chemical modification, propose a rational SAR strategy, and provide detailed, field-proven protocols for the synthesis of analogs and their subsequent biological evaluation in a hierarchical screening cascade. The objective is to provide researchers with a robust, scientifically-grounded roadmap for transforming this lead compound into optimized clinical candidates.

Introduction: Deconstructing the Lead Scaffold

The starting point for our investigation is this compound. The rationale for selecting this compound is based on the proven success of the N-phenylbenzamide core in drug discovery, which is known to interact with a variety of biological targets, including protein kinases.[1][2][3] The specific substitutions on this lead compound provide distinct chemical handles and properties that serve as an excellent foundation for a systematic SAR exploration.

For the purpose of this guide, we will hypothesize a target of interest: Novel Kinase X (NKX) , an enzyme implicated in a significant disease pathway. Protein kinases remain a highly "druggable" target class, and a vast array of established assays allows for efficient screening of potential inhibitors.[4][5][6]

The lead scaffold can be dissected into three primary regions for modification, allowing for a systematic and parallel exploration of the chemical space:

-

Region 1 (R1): The Aniline "Head" Group. The 5-bromo-2-methylphenyl moiety. The bromine atom can influence lipophilicity and engage in halogen bonding, while the ortho-methyl group imposes a conformational constraint on the amide bond, which can be critical for binding affinity.[7]

-

Region 2 (R2): The Amide Linker. This central feature provides structural rigidity and presents crucial hydrogen bond donor and acceptor capabilities, anchoring the molecule within a target's binding site.[8][9]

-

Region 3 (R3): The Benzoyl "Tail" Group. The 3-cyanobenzoyl ring. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, often used to enhance potency and modulate physicochemical properties.[10]

Our goal is to systematically modify each region to probe the chemical environment of the NKX binding site, thereby optimizing potency, selectivity, and drug-like properties.

Caption: Dissection of the lead scaffold into three key regions for SAR exploration.

Proposed Structure-Activity Relationship (SAR) Strategy

A successful SAR campaign requires a logical progression of chemical modifications designed to answer specific questions about the molecule's interaction with its target. The following strategy outlines parallel workstreams for optimizing each region of the lead compound.

Exploration of the Aniline Head (R1)

The initial focus in this region is to understand the steric and electronic requirements of the binding pocket.

-

Halogen Substitution: The bromine at position 5 is a key starting point. We will investigate the effect of other halogens (F, Cl) to probe sensitivity to size and electronegativity. We will also explore moving the halogen to other positions (e.g., 4-bromo) to understand positional sensitivity.

-

Bromo Bioisosteres: The bromine will be replaced with other groups of similar size or electronic character, such as trifluoromethyl (CF3), methyl, or methoxy groups, to differentiate between lipophilic, steric, and electronic contributions to binding.[11][12]

-

Ortho-Methyl Group: The 2-methyl group likely forces a non-planar conformation. Analogs will be synthesized where this group is removed, shifted (e.g., to position 3), or replaced with a larger ethyl group to probe the pocket's steric tolerance.

Exploration of the Benzoyl Tail (R3)

The cyano group is a versatile functional group, but its optimal position and character must be confirmed.

-

Positional Isomers: The cyano group will be moved from the meta (3) position to the ortho (2) and para (4) positions to determine the optimal vector for this interaction.

-